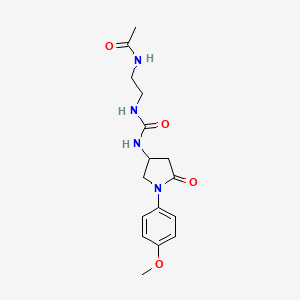
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide, also known as MP-10, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer treatment. MP-10 is a member of the pyrrolidinone family of compounds, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Potential as PI3K Inhibitors and Anticancer Agents
Compounds with structures similar to N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide have been studied for their anticancer effects and potential as PI3K inhibitors. For instance, derivatives of acetamide have demonstrated significant antiproliferative activities against various human cancer cell lines and have shown inhibitory activity against PI3Ks and mTOR, suggesting potential applications in cancer therapy with reduced toxicity (Xiao-meng Wang et al., 2015).
Synthesis and Enzyme Inhibitory Activities
The synthesis of compounds through methods such as microwave-assisted synthesis has been explored for creating derivatives with potential enzyme inhibitory activities. These compounds have been evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase, demonstrating the utility of such compounds in developing treatments for conditions related to enzyme dysregulation (N. Virk et al., 2018).
Antimicrobial Activities
Derivatives similar to the specified compound have also been synthesized and assessed for antimicrobial activities. Research into 7 alpha-methoxypyrimidinyl-ureidocephalosporins, for example, has shown broad antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, highlighting potential applications in developing new antimicrobial agents (R. Maier et al., 1986).
Pharmacological Properties
Research into ureido-acetamides, which share structural similarities with the specified compound, has uncovered potent and selective non-peptide CCKB/gastrin receptor antagonists. These compounds display high affinity for CCKB receptors and gastrin binding sites, suggesting their potential in treating conditions related to these receptors, such as gastrointestinal disorders (P. Bertrand et al., 1994).
Learning and Memory Facilitation
Additionally, studies on ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides have explored their effects on learning and memory facilitation in mice, indicating the potential of similar compounds in developing treatments for cognitive impairments (Li Ming-zhu, 2012).
Wirkmechanismus
Target of Action
The primary targets of N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide interacts with its targets by binding to the active sites of EGFR and VEGFR-2 . This binding inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide affects several biochemical pathways. The most significant of these is the inhibition of the MAPK/ERK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival .
Pharmacokinetics
Similar compounds have been shown to meet the absorption, distribution, metabolism, and excretion (adme) requirements without violating lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The result of the action of N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is the inhibition of cell proliferation and angiogenesis . This can lead to the suppression of tumor growth in cancers where EGFR and VEGFR-2 are overexpressed .
Eigenschaften
IUPAC Name |
N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11(21)17-7-8-18-16(23)19-12-9-15(22)20(10-12)13-3-5-14(24-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,17,21)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLRMJCRPPRTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

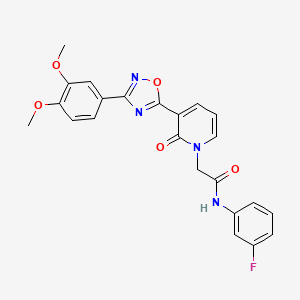
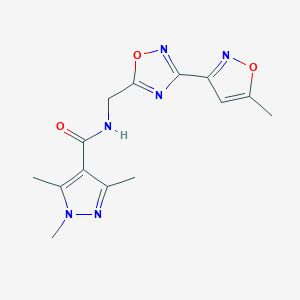

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)
![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)
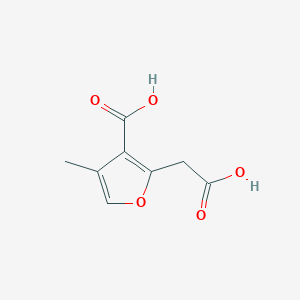
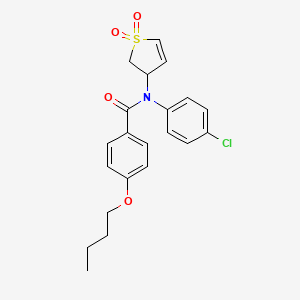
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)
![Tert-butyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2965435.png)
![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)
![1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2965437.png)
![N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965439.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide](/img/structure/B2965442.png)
